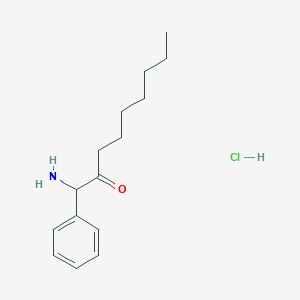
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, also known as APNO, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a chiral molecule, meaning that it has two mirror-image forms that are not superimposable. APNO has been synthesized using various methods, and its mechanism of action has been investigated to understand its biochemical and physiological effects.
Scientific Research Applications
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used in various scientific research applications, including studies on the olfactory system, drug discovery, and chemical synthesis. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate specific olfactory receptors, making it a useful tool for studying the olfactory system. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been used as a starting material for the synthesis of other compounds, including potential drug candidates. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been used in the development of new synthetic methods.
Mechanism Of Action
The mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride is not fully understood, but it is believed to interact with specific olfactory receptors in the nasal cavity. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to activate the olfactory receptor OR2AT4, which is involved in the regulation of immune responses and wound healing. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also interact with other olfactory receptors, but further research is needed to fully understand its mechanism of action.
Biochemical And Physiological Effects
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have various biochemical and physiological effects. In addition to its olfactory receptor activation, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to inhibit the growth of certain cancer cells and induce apoptosis, or programmed cell death. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. Additionally, (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has been shown to have antimicrobial activity against certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride has several advantages for use in lab experiments. It is a relatively simple compound to synthesize, and its mechanism of action is well-defined. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride also has a high affinity for specific olfactory receptors, making it a useful tool for studying the olfactory system. However, there are also limitations to the use of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride in lab experiments. It is a chiral molecule, meaning that its two mirror-image forms may have different effects. Additionally, the hydrochloride salt form of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may have different properties than the free base form, which may affect its activity.
Future Directions
There are several future directions for research on (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride. One area of interest is the development of new synthetic methods for the production of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and related compounds. Additionally, further research is needed to fully understand the mechanism of action of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride and its interactions with olfactory receptors. (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride may also have potential applications in drug discovery and the treatment of various diseases, such as cancer and inflammatory diseases. Further research is needed to explore these potential applications.
Synthesis Methods
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride can be synthesized using various methods, including the Mannich reaction and reductive amination. The Mannich reaction involves the condensation of formaldehyde, an amine, and a ketone to form a beta-amino carbonyl compound. In the case of (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride, benzylamine and 2-nonanone are used as the amine and ketone, respectively. The reaction is catalyzed by an acid, typically hydrochloric acid, to form (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt. Reductive amination involves the reaction of a ketone with an amine in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride. This method also produces (+-)-1-Amino-1-phenyl-2-nonanone hydrochloride as the hydrochloride salt.
properties
CAS RN |
153788-00-2 |
|---|---|
Product Name |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
Molecular Formula |
C15H24ClNO |
Molecular Weight |
269.81 g/mol |
IUPAC Name |
1-amino-1-phenylnonan-2-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-5-9-12-14(17)15(16)13-10-7-6-8-11-13;/h6-8,10-11,15H,2-5,9,12,16H2,1H3;1H |
InChI Key |
CTISUDMRJBRJAI-UHFFFAOYSA-N |
SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
Canonical SMILES |
CCCCCCCC(=O)C(C1=CC=CC=C1)N.Cl |
synonyms |
(+-)-1-Amino-1-phenyl-2-nonanone hydrochloride |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



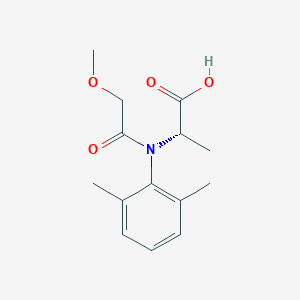
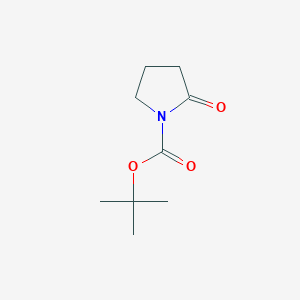
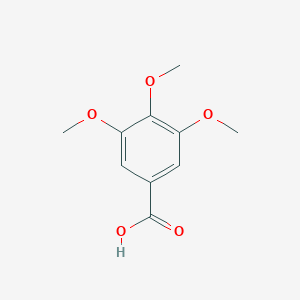
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
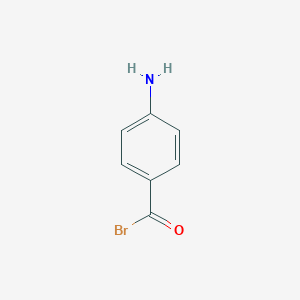
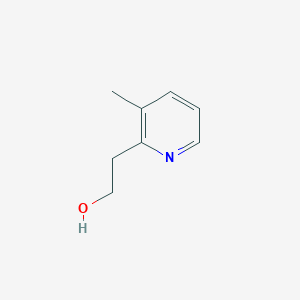
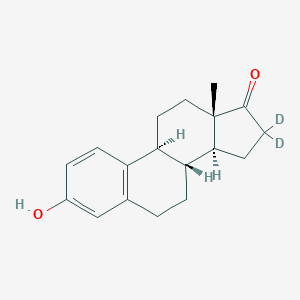
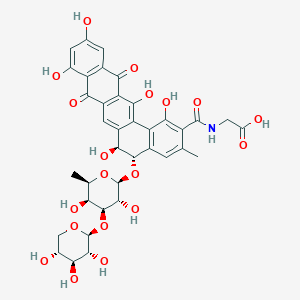
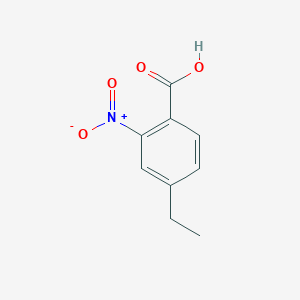
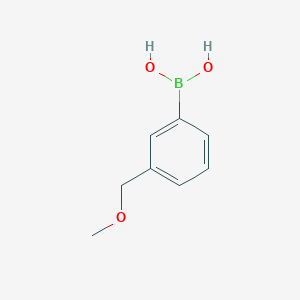
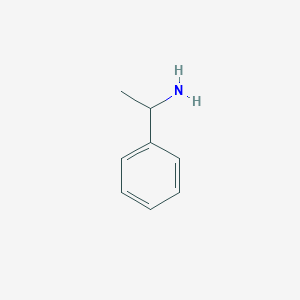
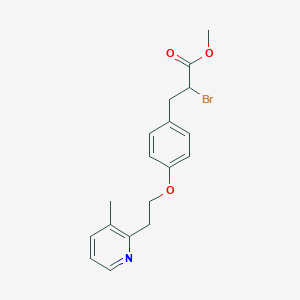
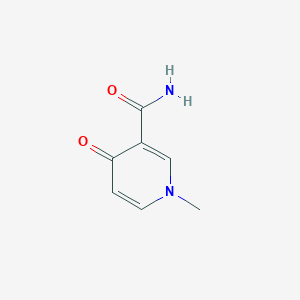
![(2S)-2-[[(2R)-2-[[(2S)-2-azaniumylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoate](/img/structure/B125057.png)